molecular formula C7H8Cl2N2 B1403024 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1211591-40-0

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No. B1403024
M. Wt: 191.05 g/mol
InChI Key: WFMMYLYVLCXQNS-UHFFFAOYSA-N
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Description

“4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” is a chemical compound . It is a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine . The compound is a solid and is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” is C7H7ClN2 . The InChI code is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H and the InChI key is FZBCVKVGLQRBHY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid and is stored at room temperature in an inert atmosphere . The molecular weight is 193.08 .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrrolopyridine, such as 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, possess notable analgesic and anti-inflammatory properties. For instance, studies on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which share structural similarities with 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, have revealed their potency as anti-inflammatory and analgesic agents, matching or even surpassing the efficacy of indomethacin, a well-known anti-inflammatory drug, in both acute and chronic animal models (Muchowski et al., 1985). Similarly, a study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one, a compound structurally related to pyrrolopyridine, demonstrated significant analgesic activity in animal models, suggesting the potency of these compounds in pain management (Hajhashemi et al., 2012).

Potential for Diuretic Use

Continuing investigations into tricyclic derivatives of hydroxyquinolines, which are structurally related to pyrrolopyridine, have revealed potential diuretic properties. These compounds exhibit a statistically significant diuretic effect, in some cases surpassing the activity of hydrochlorothiazide, a commonly used diuretic. This discovery has laid the groundwork for further exploration of pyridoquinolines and similar structures, like pyrrolopyridine, as promising diuretic agents (Ukrainets et al., 2018).

Exploration in Other Therapeutic Areas

Research on compounds structurally related to pyrrolopyridine has explored various therapeutic applications. For instance, the synthesis and molecular modeling studies of anti-inflammatory active 1H-pyrrolizine-5-carboxamides highlighted the considerable pharmacological properties of these compounds in in vivo models, suggesting the potential of structurally similar compounds in managing inflammatory conditions (Barsoum, 2011). Moreover, studies on novel 1H-pyrrolo[3,2-c]quinoline-based 5-HT6 receptor antagonists have shown their potential application in treating cognitive disorders associated with Alzheimer's disease, further broadening the therapeutic prospects of pyrrolopyridine derivatives (Grychowska et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H332-H335 and the precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMMYLYVLCXQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

CAS RN

1211591-40-0
Record name 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 3
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 4
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 5
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 6
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

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